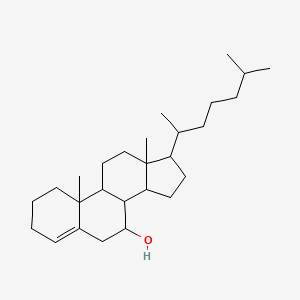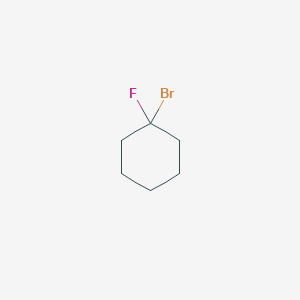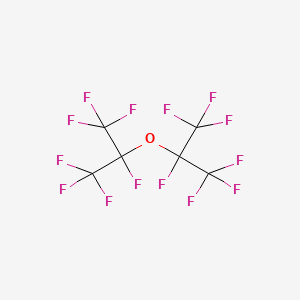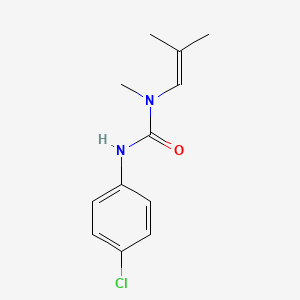
N'-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is a synthetic organic compound characterized by its unique chemical structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea typically involves the reaction of 4-chloroaniline with isocyanates under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually conducted at room temperature to avoid any side reactions .
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the substrate from accessing the site .
類似化合物との比較
Similar Compounds
- N’-(4-Methylphenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- N’-(4-Bromophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
- N’-(4-Fluorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea
Uniqueness
N’-(4-Chlorophenyl)-N-methyl-N-(2-methylprop-1-en-1-yl)urea is unique due to the presence of the chloro group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its methyl, bromo, and fluoro analogs. Additionally, the chloro group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
2572-41-0 |
|---|---|
分子式 |
C12H15ClN2O |
分子量 |
238.71 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-methyl-1-(2-methylprop-1-enyl)urea |
InChI |
InChI=1S/C12H15ClN2O/c1-9(2)8-15(3)12(16)14-11-6-4-10(13)5-7-11/h4-8H,1-3H3,(H,14,16) |
InChIキー |
SEADFNPOZMKZQF-UHFFFAOYSA-N |
正規SMILES |
CC(=CN(C)C(=O)NC1=CC=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



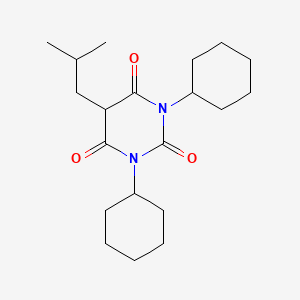
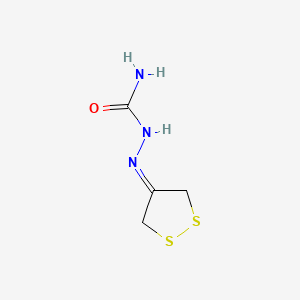
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)

![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
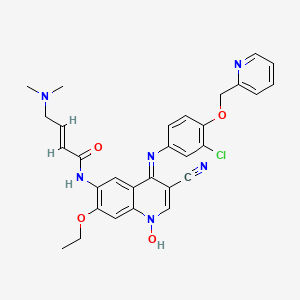
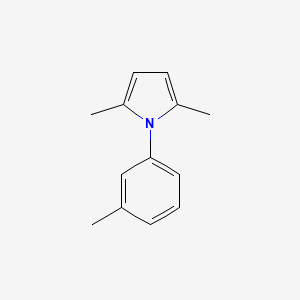
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)
